![molecular formula C22H22FN3O3 B2617726 1-(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenoxypropan-1-one CAS No. 1171679-43-8](/img/structure/B2617726.png)
1-(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenoxypropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenoxypropan-1-one is a useful research compound. Its molecular formula is C22H22FN3O3 and its molecular weight is 395.434. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenoxypropan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenoxypropan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological Applications
Research has highlighted the potential of compounds with 1,3,4-oxadiazole rings, including derivatives similar to the queried compound, in pharmacology. These compounds have been explored for their therapeutic potential in treating diseases such as cancer and bacterial infections. For example, compounds with the oxadiazole structure have shown promise as inhibitors of anaplastic lymphoma kinase (ALK), indicating potential applications in cancer treatment. The study by Teffera et al. (2013) explored the pharmacokinetics of novel ALK inhibitors, demonstrating the impact of hydrolysis-mediated clearance on their efficacy in mice. Efforts to minimize hydrolysis led to the discovery of analogs with improved stability and decreased clearance, albeit with reduced potency against ALK (Teffera et al., 2013).
Antibacterial and Antifungal Properties
Another area of research involves the synthesis and evaluation of 1,3,4-oxadiazole derivatives for their antibacterial and antifungal properties. Khalid et al. (2016) synthesized N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide and evaluated their efficacy against Gram-negative and Gram-positive bacteria, finding moderate to potent antibacterial activity (Khalid et al., 2016).
Material Science Applications
In materials science, the incorporation of 1,3,4-oxadiazole and related structures into polymers has been studied for their thermal and optical properties. Hamciuc et al. (2005) reported on the synthesis of new fluorinated poly(1,3,4-oxadiazole-ether-imide)s, highlighting their solubility, thermal stability, and potential applications in electronics due to their insulating properties and fluorescence (Hamciuc et al., 2005).
Organic Chemistry and Synthesis
The field of organic chemistry has also seen the development of methods for synthesizing 1,3,4-oxadiazole derivatives, aiming at creating compounds with specific properties for further research or application. Studies have detailed the synthesis processes, spectral analysis, and the evaluation of these compounds for various biological activities, including their role as ligands in binding studies and their potential as therapeutic agents (Sanjeevarayappa et al., 2015).
Mecanismo De Acción
Target of action
The compound contains a piperidine nucleus , which is known to be involved in a variety of biological activities and is a common feature in many pharmaceuticals. It also contains a fluorophenyl group , which can increase the binding affinity of the protein–ligand complex .
Pharmacokinetics
Fluorinated compounds are popular in medicinal chemistry as they often have greater stability than their non-fluorinated counterparts .
Result of action
Compounds with similar structures have been shown to have various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Propiedades
IUPAC Name |
1-[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-2-phenoxypropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O3/c1-15(28-19-5-3-2-4-6-19)22(27)26-13-11-17(12-14-26)21-25-24-20(29-21)16-7-9-18(23)10-8-16/h2-10,15,17H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWFHXDSSGQHIKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)C2=NN=C(O2)C3=CC=C(C=C3)F)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenoxypropan-1-one |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.